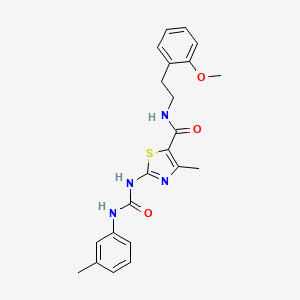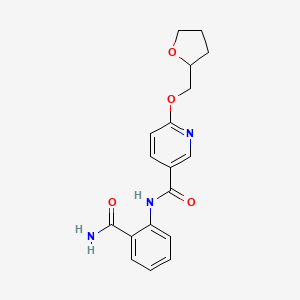
N-(2-carbamoylfenil)-6-((tetrahidrofurano-2-il)metoxi)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NMN, is a novel compound that has gained significant attention in the field of scientific research. This compound is a derivative of nicotinamide mononucleotide (NMN), which is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a crucial role in various biological processes, including energy metabolism, DNA repair, and cellular signaling.
Mecanismo De Acción
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide works by increasing the cellular levels of NAD+, which in turn activates various enzymes that are involved in energy metabolism and cellular repair mechanisms. NAD+ also plays a crucial role in regulating gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to improve mitochondrial function and energy metabolism, which can lead to increased cellular energy production and improved cellular repair mechanisms. N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several advantages for use in lab experiments, including its stability and solubility in water. However, N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is relatively expensive compared to other NAD+ precursors, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, including its potential use in the treatment of neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and administration of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide for therapeutic use. Additionally, more research is needed to understand the long-term effects of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide on cellular function and overall health.
Métodos De Síntesis
N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with tetrahydrofuran-2-carboxylic acid, followed by the coupling of the resulting product with 6-bromo-3-methoxypyridine-2-carboxylic acid. The final step involves the amidation of the resulting intermediate with nicotinoyl chloride.
Aplicaciones Científicas De Investigación
- N-(2-carbamoylfenil)-6-((tetrahidrofurano-2-il)metoxi)nicotinamida ha mostrado promesa como un posible agente anticancerígeno. Los investigadores han investigado su capacidad para inhibir enzimas específicas involucradas en el crecimiento y proliferación de las células cancerosas. Al dirigirse a estas enzimas, el compuesto puede ayudar a suprimir la progresión del tumor .
Investigación Anticancerígena
Estas aplicaciones resaltan la versatilidad de This compound y subrayan su potencial para avanzar en el conocimiento científico e intervenciones terapéuticas. Tenga en cuenta que la investigación en curso puede revelar aplicaciones adicionales o refinar nuestra comprensión de sus mecanismos . Si desea información más detallada sobre cualquier área específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-17(22)14-5-1-2-6-15(14)21-18(23)12-7-8-16(20-10-12)25-11-13-4-3-9-24-13/h1-2,5-8,10,13H,3-4,9,11H2,(H2,19,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOHJHFBLLIIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


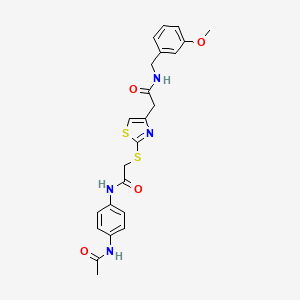
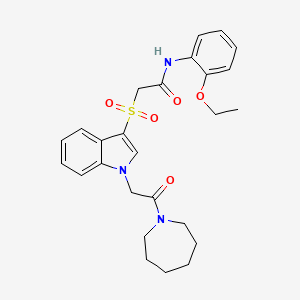
![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)
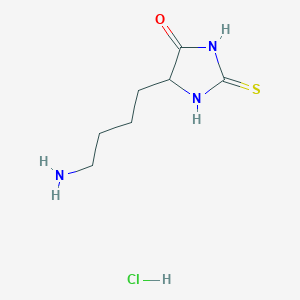

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413865.png)

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)


![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
